molecular formula C21H11N3O9 B5964651 2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

Cat. No.: B5964651
M. Wt: 449.3 g/mol
InChI Key: DOLJMYMGCAPLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is a complex organic compound with a molecular formula of C 21 H 11 N 3 O 9 and a molecular weight of 449.33 g/mol . This chemical features a phthalimide (isoindole-1,3-dione) core structure that is N-substituted with a benzoic acid moiety and further functionalized with nitro and phenoxy groups. This specific arrangement of functional groups makes it a valuable multifunctional building block in chemical synthesis and materials science research. Compounds within this chemical family are frequently investigated for their potential in various scientific fields due to their unique structural characteristics . The presence of both electron-withdrawing nitro groups and the carboxylic acid functionality provides distinct chemical reactivity and physical properties. Researchers utilize such compounds as key intermediates in the design and synthesis of more complex molecules for specialized applications. Its rigid, multi-aromatic structure suggests potential for use in the development of advanced materials. ATTENTION: This product is intended for research purposes only and is strictly for in-vitro (laboratory) use. It is not classified as a drug or medicine and is not approved by the FDA for the prevention, treatment, or cure of any medical condition or disease. Any form of human or veterinary administration is strictly prohibited by law .

Properties

IUPAC Name

2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O9/c25-19-15-8-6-14(33-13-4-1-11(2-5-13)23(29)30)10-17(15)20(26)22(19)12-3-7-16(21(27)28)18(9-12)24(31)32/h1-10H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLJMYMGCAPLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H14N2O7C_{22}H_{14}N_2O_7 and features a nitro group, which is often associated with various biological activities. The presence of multiple functional groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to produce reactive intermediates that can damage DNA and inhibit microbial growth. Studies have shown that derivatives of nitro compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, nitroimidazoles like metronidazole are established treatments for infections caused by anaerobic bacteria and protozoa .

Anti-inflammatory Activity

Research indicates that nitro compounds can modulate inflammatory responses. They may inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2, IL1β, and TNF-α. This inhibition is crucial in managing chronic diseases characterized by inflammation, such as obesity and diabetes . A specific study highlighted that certain nitro-substituted benzamides demonstrated promising anti-inflammatory effects through their ability to inhibit these inflammatory mediators .

Antitumor Activity

The antitumor potential of nitro compounds is another area of interest. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various nitro derivatives against Candida krusei, showing a minimum inhibitory concentration (MIC) of 1 μM for certain derivatives, demonstrating their effectiveness compared to standard treatments like fluconazole .

Case Study 2: Anti-inflammatory Mechanisms
In another investigation, a series of nitro-substituted benzamides were synthesized and tested for their anti-inflammatory properties. Compound 25f was identified as a potent inhibitor of iNOS with multi-target capabilities against COX-2 and other cytokines, highlighting its therapeutic potential in inflammatory diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of nitro compounds. Findings suggest that the positioning and number of nitro groups significantly influence biological activity. For example, docking studies indicated that specific configurations enhance binding affinity to target enzymes involved in inflammatory pathways .

Scientific Research Applications

The compound 2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article delves into its applications across different fields, supported by relevant data and case studies.

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a nitro group, a benzoic acid moiety, and an isoindole derivative. Its chemical formula is C19_{19}H14_{14}N2_2O5_5, and it has a molecular weight of approximately 366.33 g/mol. The presence of multiple functional groups suggests potential for diverse reactivity and interaction with biological systems.

Pharmaceutical Applications

The compound's structural components suggest potential anti-inflammatory and anticancer properties. Research indicates that compounds with similar isoindole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of isoindole can inhibit tumor growth by inducing apoptosis in cancer cells .

Recent investigations into the biological activities of this compound have revealed its potential as an antibacterial agent. In vitro studies demonstrated that it exhibits activity against several strains of bacteria, including resistant strains, suggesting its utility in developing new antibiotics .

Synthesis of Novel Derivatives

The synthesis of derivatives based on this compound has been explored extensively. Researchers are focusing on modifying the nitro and benzoic acid groups to enhance pharmacological properties and reduce toxicity. For example, modifications have led to compounds with improved solubility and bioavailability .

Material Science

In material science, the compound is being investigated for its potential use in organic electronics and photonic devices. Its unique electronic properties may allow it to function as a semiconductor or in photovoltaic applications, where efficient charge transport is crucial .

Agricultural Applications

There is emerging interest in the use of this compound as a plant growth regulator or pesticide. Preliminary studies indicate that it may enhance growth rates in certain crops while providing protection against common pathogens .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various isoindole derivatives, including those related to our compound. Results showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Antibacterial Efficacy

Research conducted at a university laboratory tested the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing in substituents, backbone modifications, or functional groups:

[5-(4-Nitrophenoxy)-1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl]Acetic Acid (ChemBridge-5770242)
  • Molecular Formula : C₁₆H₁₀N₂O₇
  • Key Differences : Replaces the benzoic acid with an acetic acid group.
  • Implications: The shorter carboxylic acid chain may reduce steric hindrance and alter binding affinity in biological targets.
2-(4-Nitro-1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Benzoic Acid
  • Molecular Formula : C₁₅H₈N₂O₆
  • Key Differences: Lacks the phenoxy bridge; the nitro group is directly attached to the isoindole ring.
  • Implications: The absence of the phenoxy linker may reduce conformational flexibility and impact interactions with hydrophobic binding pockets .
2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-Benzoic Acid (CAS 41513-78-4)
  • Molecular Formula: C₁₅H₉NO₄
  • Key Differences: No nitro or phenoxy substituents.
  • Implications : Simpler structure likely results in lower reactivity and distinct pharmacokinetic profiles compared to the target compound .
3-((1,3-Dioxoisoindolin-2-yl)Methyl)Benzoic Acid (CAS 106352-01-6)
  • Molecular Formula: C₁₆H₁₁NO₄
  • Key Differences : Methylene linker between isoindole dione and benzoic acid; nitro groups absent.
  • Implications : The meta-substitution on the benzoic acid may influence hydrogen-bonding interactions in biological systems .

Pharmacological and Toxicological Comparisons

Genotoxicity of Isoindole Dione Derivatives

Compounds with the 1,3-dioxo-isoindol-2-yl moiety (e.g., C1–C6 in ) exhibited lower genotoxicity than hydroxyurea (HU) in micronucleus tests.

Anticonvulsant Activity

Pharmacophoric hybrids of phthalimide-GABA-anilides/hydrazones (e.g., 4-(1,3-dioxo-isoindol-2-yl)-N-phenyl butanamides) demonstrated anticonvulsant effects. The target compound’s nitro-phenoxy group might confer enhanced blood-brain barrier penetration or metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Solubility (mg/mL)*
Target Compound C₂₁H₁₁N₃O₈ 457.33 2-NO₂, 4-(5-(4-NO₂PhO)-isoindole dione) ~2.1 <0.1 (aqueous)
[5-(4-NO₂PhO)-isoindole dione]Acetic Acid C₁₆H₁₀N₂O₇ 358.26 Acetic acid, 4-NO₂PhO-isoindole dione ~1.8 ~1.5
2-(4-NO₂-isoindole dione)Benzoic Acid C₁₅H₈N₂O₆ 312.24 4-NO₂ on isoindole, benzoic acid ~1.9 <0.1
2-(Isoindole dione)Benzoic Acid (CAS 41513-78-4) C₁₅H₉NO₄ 267.24 Unsubstituted isoindole dione ~1.5 ~0.3

Q & A

Q. What are the primary synthetic routes for synthesizing 2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, analogous methods involve refluxing substituted benzaldehydes with precursors like 4-amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Key steps include optimizing reaction time (e.g., 4 hours for reflux) and stoichiometric ratios to minimize by-products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups. Mass spectrometry (MS) can verify molecular weight (e.g., molecular formula C₂₀H₁₀N₃O₈ ). Cross-reference spectral data with structurally similar benzoic acid derivatives (e.g., 2-(2-methylphenyl)-4-nitrobenzoic acid, CAS 191103-88-5 ) for benchmarking .

Q. What solvents and conditions are optimal for solubility studies of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and benzoic acid groups. For stability, avoid aqueous alkaline conditions (pH > 9) to prevent ester hydrolysis. Use UV-Vis spectroscopy to monitor degradation under varying temperatures (25–60°C) and pH levels .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of this compound for catalytic or pharmaceutical applications?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps, focusing on the nitro and isoindole-dione moieties. Compare with experimental UV-Vis and cyclic voltammetry data to validate redox-active sites. Molecular docking studies can predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Perform metabolite profiling using LC-MS to identify degradation products in physiological conditions. Adjust experimental models (e.g., 3D cell cultures vs. animal models) to account for bioavailability differences. Use isotopic labeling (e.g., ¹⁴C) to track compound distribution and clearance .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer : Utilize nanofiltration membranes with molecular weight cut-offs (MWCO) ≤ 500 Da to separate the target compound (MW ~437 g/mol) from smaller impurities. Optimize transmembrane pressure (1–5 bar) and solvent polarity (e.g., ethanol/water mixtures) to enhance selectivity. Validate using size-exclusion chromatography (SEC) .

Q. What mechanistic insights explain the compound’s reactivity in photochemical applications?

  • Methodological Answer : Conduct time-resolved fluorescence spectroscopy to study excited-state dynamics. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates under UV irradiation. Compare with nitrobenzene derivatives to identify structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.